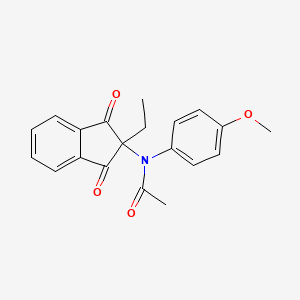
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects through the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide regulates various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ activity, the regulation of the circadian rhythm, the induction of apoptosis, and the inhibition of cell proliferation. In addition, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its specificity towards N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, which makes it a valuable tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide. One direction is the development of more potent and selective N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ inhibitors that can be used in clinical settings. Another direction is the investigation of the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide in other diseases, such as diabetes and inflammation. Finally, the use of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide as a tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes will continue to be an important area of research.
Synthesemethoden
The synthesis of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit glycogen synthase kinase-3β (N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ), a key enzyme involved in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. In bipolar disorder, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to regulate the circadian rhythm, which is disrupted in bipolar disorder. In cancer, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h3,5,7-10H,1-2,4,6,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHFJIWUDUYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)
![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)

![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)
![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)
![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)